molecular formula C6H4Cl4Si B1585543 Silane, trichloro(4-chlorophenyl)- CAS No. 825-94-5

Silane, trichloro(4-chlorophenyl)-

Cat. No.: B1585543
CAS No.: 825-94-5
M. Wt: 246 g/mol
InChI Key: ABADVTXFGWCNBV-UHFFFAOYSA-N
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Description

Silane, trichloro(4-chlorophenyl)-, also known as 4-Chlorophenyltrichlorosilane, is an organosilicon compound with the molecular formula C6H4Cl4Si and a molecular weight of 245.993 g/mol . This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a 4-chlorophenyl group. It is commonly used in various chemical synthesis processes and industrial applications.

Scientific Research Applications

Silane, trichloro(4-chlorophenyl)- has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trichloro(4-chlorophenyl)- can be synthesized through the reaction of 4-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H4ClMgBr+SiCl4C6H4ClSiCl3+MgBrClC_6H_4ClMgBr + SiCl_4 \rightarrow C_6H_4ClSiCl_3 + MgBrCl C6​H4​ClMgBr+SiCl4​→C6​H4​ClSiCl3​+MgBrCl

The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of silane, trichloro(4-chlorophenyl)- involves the distillation of the reaction mixture to purify the product. The distillation process is carried out under reduced pressure to minimize the decomposition of the product. High purity of the trichlorosilane can be achieved using a two-column distillation process, which helps in minimizing energy consumption while ensuring high purity .

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro(4-chlorophenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

    Hydrolysis: The reaction with water is usually carried out under acidic or basic conditions to control the rate of hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with different functional groups, such as alkoxysilanes or aminosilanes.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Reduction: The major products are silanes with fewer chlorine atoms.

Mechanism of Action

The mechanism of action of silane, trichloro(4-chlorophenyl)- involves the reactivity of the silicon-chlorine bonds. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. The silicon atom in the compound can also form bonds with oxygen, nitrogen, and sulfur atoms, leading to the formation of various organosilicon compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Silane, trichloro(4-chlorophenyl)- can be compared with other similar compounds, such as:

    Phenyltrichlorosilane: This compound has a phenyl group instead of a 4-chlorophenyl group. It is used in similar applications but has different reactivity due to the absence of the chlorine substituent on the phenyl ring.

    Methyltrichlorosilane: This compound has a methyl group instead of a 4-chlorophenyl group. It is used in the production of silicone resins and has different physical and chemical properties.

    Vinyltrichlorosilane: This compound has a vinyl group instead of a 4-chlorophenyl group. It is used in the synthesis of organosilicon polymers and has different reactivity due to the presence of the vinyl group.

The uniqueness of silane, trichloro(4-chlorophenyl)- lies in the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties to the compound .

Properties

IUPAC Name

trichloro-(4-chlorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABADVTXFGWCNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061183
Record name Silane, trichloro(4-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-94-5
Record name 1-Chloro-4-(trichlorosilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenyltrichlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(trichlorosilyl)-
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Record name Silane, trichloro(4-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(p-chlorophenyl)silane
Source European Chemicals Agency (ECHA)
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Record name 4-CHLOROPHENYLTRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

The Grignard reagent solution prepared, under nitrogen, from 1-bromo-4-chlorobenzene (38.3 g, 0.2 mol) and magnesium (4.867 g, 0.2 g atom) in 300 ml anhydrous diethyl ether, is filtered through a glass filter-stick by nitrogen pressure into a graduated feed-funnel, from which it is fed during 21/4 hours into a stirred solution of redistilled silicon tetrachloride (102 g, 0.6 mol) in 200 ml of dry ether. The solution is heated at reflux temperature an additional 2 hours, then cooled and filtered under nitrogen. If not protected from the air, the solution turns red and reduced yields are obtained. The ether and excess silicon chloride is concentrated in vacuum and the residue distilled in vacuum under nitrogen. 4-Chlorophenyl trichlorosilane (17 g, 35 percent yield), b.p. 84°-85° C/3.4 mm, nD27.5 1.5400, and bis(4-chlorophenyl) dichlorosilane (6.2 g, 20 percent yield), b.p. 146°-150° C/0.4 mm, m.p. 60°-61° C are obtained.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
4.867 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Chlorophenyltrichlorosilane be modified to introduce different functional groups, and what is the significance of such modifications?

A1: Yes, Chlorophenyltrichlorosilane can undergo alcoholysis reactions to replace the chlorine atoms with alkoxy groups. [] This modification is particularly important for synthesizing silane coupling agents, which are valuable in various industrial applications. For instance, reacting Chlorophenyltrichlorosilane with thiourea followed by hydrolysis yields γ-mercaptopropyltrimethoxysilane, a compound useful as a protective coating for metals. []

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